N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Descripción
N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 4. The 1-position of the triazole is occupied by a 3-fluoro-2-methylphenyl group, while the carboxamide nitrogen is linked to a 2,4-difluorobenzyl moiety. This structural arrangement introduces multiple fluorinated aromatic rings, which are known to enhance metabolic stability and lipophilicity in pharmaceutical compounds . The compound’s synthesis likely follows established routes for triazole carboxamides, such as cyclization of acylated intermediates or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(3-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-10-14(20)4-3-5-16(10)25-11(2)17(23-24-25)18(26)22-9-12-6-7-13(19)8-15(12)21/h3-8H,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTVZNFNDJWAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, biological evaluations, and mechanisms of action.
Synthesis
The synthesis of N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of appropriate precursors through methods such as:
- Condensation Reactions : Utilizing 2-fluorobenzoyl chloride and 2,4-difluoroaniline to form the triazole structure.
- Cyclization : The formation of the triazole ring can be achieved through cycloaddition reactions involving azides and alkynes.
The compound's molecular formula is , with a molecular weight of approximately 372.37 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Mechanism of Action : Triazoles may inhibit key enzymes involved in cancer cell proliferation. A study demonstrated that compounds with similar structures showed significant inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. The IC50 values for related compounds ranged from 1.95 to 4.24 µM, indicating potent activity compared to standard drugs like Pemetrexed (IC50 = 7.26 µM) .
Antimicrobial Properties
Triazole compounds are also noted for their antimicrobial activities:
- Inhibition Studies : Compounds similar to N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Summary of Biological Activities
| Activity Type | Mechanism/Target | IC50 Values (µM) |
|---|---|---|
| Anticancer | Thymidylate synthase inhibition | 1.95 - 4.24 |
| Antimicrobial | Inhibition of bacterial growth | Varies by strain |
Case Study 1: Anticancer Evaluation
In a study evaluating various triazole derivatives for anticancer activity, N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide was tested against multiple cancer cell lines. The results indicated that this compound exhibited significant antiproliferative effects, particularly against breast cancer cell lines (MCF-7) with an IC50 value of approximately 2.6 µM.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of triazole derivatives revealed that N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated substantial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antibacterial agent.
The biological activities of N-(2,4-difluorobenzyl)-1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits enzymes critical for cell division and proliferation.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with cancer progression and microbial resistance.
- Structural Similarity : Its structural similarity to known active compounds allows it to engage in similar biological interactions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous triazole and carboxamide derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological behavior.
Substituent Variations on the Triazole Core
Key Observations:
- Amino vs. Methyl at C5: The target compound’s methyl group at C5 (vs.
- Fluorination Patterns : The target’s 3-fluoro-2-methylphenyl and 2,4-difluorobenzyl groups introduce steric and electronic effects distinct from simpler fluorinated analogs (e.g., 4-fluorobenzyl in ). Ortho-fluorine on the benzyl group may hinder rotation, affecting conformational stability.
- Molecular Weight : The target’s higher molecular weight (~388 vs. 347–356 in ) suggests increased lipophilicity, which could improve tissue penetration but reduce aqueous solubility.
Comparison with Pyrazole-Based Analogs
Key Observations:
- Core Heterocycle : Pyrazole-based compounds (e.g., ) often exhibit different electronic properties compared to triazoles, influencing binding affinity to biological targets.
- Sulfanyl vs. Carboxamide Linkers : The sulfanyl group in introduces a flexible sulfur linkage, contrasting with the rigid carboxamide in the target compound.
- Trifluoromethyl vs.
Implications of Structural Differences
- Metabolic Stability: Fluorination at aromatic positions (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ).
- Solubility: The target’s higher fluorine content may lower aqueous solubility relative to amino-substituted analogs (e.g., ), necessitating formulation optimization.
- Target Selectivity : The 3-fluoro-2-methylphenyl group may confer steric selectivity for enzymes or receptors with deep hydrophobic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
